tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-formyl-6-nitroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-5-4-10(16(19)20)6-12(11)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTQFXZJBWGZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856491 | |
| Record name | tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058740-09-2 | |
| Record name | tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the formylated compound, which is then converted to the N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular processes. The presence of the nitro group and formyl group in the indole ring enhances its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the indole ring. Key examples include:
Physicochemical Properties
Pharmaceutical Relevance
- The nitro derivative could serve as a precursor to amino-indoles, which are common in kinase inhibitors (e.g., sunitinib analogs).
- In contrast, tert-butyl 6-hydroxyindoline-1-carboxylate () is used in serotonin receptor modulators, highlighting how substituent choice directs biological activity .
Key Research Findings
- Synthetic Flexibility : demonstrates that formyl and halogen substituents are compatible with multi-step synthesis, including reductions (NaBH₄) and brominations (NBS) .
- Structural Similarity: lists compounds like tert-butyl 6-amino-1H-indole-1-carboxylate (similarity 0.88), indicating the nitro group’s role as a synthetic intermediate .
- Challenges: Nitration reactions often require stringent conditions (e.g., mixed HNO₃/H₂SO₄), which may compete with Boc group stability.
Biological Activity
Overview
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 290.27 g/mol. The presence of both a formyl group and a nitro group in its structure enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₅ |
| Molecular Weight | 290.27 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 395.3 ± 34.0 °C |
| CAS Number | 1058740-09-2 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. The mechanism of action may involve the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
A study demonstrated that derivatives of indole compounds, including this specific tert-butyl derivative, showed significant cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the structure is believed to play a crucial role in enhancing its antimicrobial efficacy.
A comparative analysis with other indole derivatives showed that this compound had superior activity against certain pathogens, making it a candidate for further exploration in antibiotic development .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
The IC50 values for COX inhibition were reported to be comparable to standard anti-inflammatory drugs, suggesting that this compound could serve as a basis for developing new anti-inflammatory agents .
The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The presence of the nitro group enhances the compound's ability to form reactive intermediates that can interact with biological macromolecules, leading to alterations in cellular processes such as apoptosis and inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of indole compounds, including this compound, and evaluated their anticancer activities against different cell lines. Results indicated strong cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
- Antimicrobial Screening : Another research effort screened several indole derivatives for antimicrobial activity against pathogens such as Staphylococcus aureus and E. coli. The findings revealed that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of control compounds .
- Anti-inflammatory Studies : In vivo studies assessed the anti-inflammatory potential using carrageenan-induced paw edema models in rats. The results showed that treatments with this compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the key considerations for synthesizing tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate?
Answer:
The synthesis involves strategic functionalization of the indole scaffold. Key steps include:
- Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
- Nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition.
- Formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF), ensuring regioselectivity by leveraging the electron-donating Boc group’s directing effects .
Critical Methodological Tips:
- Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like di-nitrated derivatives.
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical:
- Refinement of torsion angles (e.g., C3-formyl vs. C6-nitro orientations) using SHELXL’s restraint/constraint features to resolve disorder .
- Handling twinned data : Employ SHELXL’s twin law refinement for non-merohedral twinning, common in nitro-containing compounds due to planar symmetry .
- Validation : Use R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., nitro···π interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
